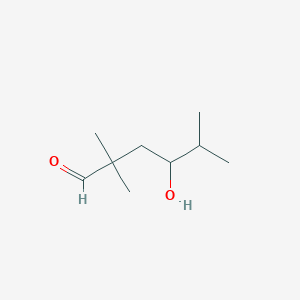

4-Hydroxy-2,2,5-trimethylhexanal

Description

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-hydroxy-2,2,5-trimethylhexanal |

InChI |

InChI=1S/C9H18O2/c1-7(2)8(11)5-9(3,4)6-10/h6-8,11H,5H2,1-4H3 |

InChI Key |

BZOPMKHWCVWRFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(C)(C)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2,5-trimethylhexanal can be achieved through several methods. One common approach involves the reduction-oxygenation of corresponding alkadienals. For instance, the reduction of (2E,4E)-2,4-alkadienals with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite, can yield 4-Hydroxy-2,2,5-trimethylhexanal .

Industrial Production Methods: Industrial production methods for 4-Hydroxy-2,2,5-trimethylhexanal are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,2,5-trimethylhexanal can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloro group.

Major Products Formed:

Oxidation: Formation of 4-oxo-2,2,5-trimethylhexanoic acid.

Reduction: Formation of 4-hydroxy-2,2,5-trimethylhexanol.

Substitution: Formation of 4-chloro-2,2,5-trimethylhexanal.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives may have biological activity and could be explored for pharmaceutical applications.

Medicine: Potential use in drug development due to its unique structural features.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2,5-trimethylhexanal is not well-documented. its effects can be attributed to the presence of reactive functional groups (hydroxyl and aldehyde) that can interact with various molecular targets. These interactions may involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 4-Hydroxy-2,2,5-trimethylhexanal with three structurally related compounds, emphasizing molecular properties, synthesis, applications, and safety.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Backbone and Reactivity: 4-Hydroxy-2,2,5-trimethylhexanal: A linear aldehyde with steric hindrance from methyl groups. The aldehyde group confers high reactivity in nucleophilic additions, while the hydroxyl group enables hydrogen bonding. HDMF: A cyclic furanone with a conjugated enol system, making it thermally stable and ideal for Maillard-derived flavor applications . Tempol: A cyclic nitroxide radical with antioxidant properties due to its ability to scavenge free radicals .

Synthesis Pathways: The target compound may be synthesized via alkylation of hexanal precursors or hydroxy-directed aldol condensation, analogous to methods in (e.g., Scheme 1’s use of formaldehyde and methylating agents) . HDMF is produced via Maillard reactions (non-enzymatic browning) or enzymatic pathways in fruits . Tempol’s synthesis involves nitroxide radical stabilization, distinct from aldehyde-based routes .

Applications: 4-Hydroxy-2,2,5-trimethylhexanal: Potential use in fragrance aldehydes (e.g., lily-of-the-valley notes) or as a flavor precursor, though unconfirmed in literature. HDMF: Widely used in food flavoring (e.g., strawberry, pineapple) due to its sweet, caramel-like aroma . Tempol: Investigated for mitigating oxidative stress in diabetes and cardiovascular diseases .

Biological Activity

4-Hydroxy-2,2,5-trimethylhexanal (HTMH) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

4-Hydroxy-2,2,5-trimethylhexanal has the molecular formula and features a six-carbon chain with a hydroxyl group at the 4-position and an aldehyde group. The presence of both functional groups suggests potential reactivity and interaction with biological systems due to hydrogen bonding capabilities.

Structural Formula

The structural representation of HTMH can be described as follows:

Synthesis Methods

HTMH can be synthesized through various methods, including:

- Aldol Condensation : Utilizing aldehydes and ketones under basic conditions.

- Reduction Reactions : Converting corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride.

These methods allow for the production of HTMH with varying degrees of purity and yield.

Interaction with Biological Systems

The biological activity of HTMH remains under-explored; however, its structure suggests several potential interactions:

- Antioxidant Activity : Compounds with hydroxyl groups often exhibit antioxidant properties by scavenging free radicals.

- Antimicrobial Effects : Aldehyde functional groups can interact with amino acids in proteins, potentially disrupting microbial cell walls.

Case Studies and Research Findings

-

Antioxidant Studies :

- A study examining similar hydroxylated aldehydes indicated that compounds with such structures could reduce oxidative stress markers in cellular models. Although specific data on HTMH is limited, it is hypothesized to exhibit similar effects due to its structural characteristics.

- Antimicrobial Potential :

-

Enzyme Interaction :

- Preliminary studies suggest that HTMH could interact with enzymes involved in metabolic pathways. The reactivity of its aldehyde group might allow it to act as a substrate or inhibitor in enzymatic reactions.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-2,2,5-trimethylhexanal, and how do reaction conditions influence yield?

- Methodology :

- Aldol Condensation : Use 2,2,5-trimethylhexanal with formaldehyde under basic catalysis (e.g., NaOH) to introduce the hydroxyl group. Optimize pH (8–10) and temperature (25–40°C) to minimize side reactions like over-oxidation .

- Selective Oxidation : Employ catalytic oxidation of 2,2,5-trimethylhexanol using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO to preserve the hydroxyl group .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography. Typical yields range from 45–65%, depending on solvent polarity and catalyst load .

Q. How can researchers characterize the structural and stereochemical properties of 4-Hydroxy-2,2,5-trimethylhexanal?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm aldehyde proton (δ 9.5–10.5 ppm) and hydroxyl group (δ 1.5–5.0 ppm, broad). Coupling patterns in 2D NMR (COSY, HSQC) resolve methyl branching .

- Mass Spectrometry : GC-MS or HRMS identifies molecular ion peaks (expected m/z ≈ 158.2) and fragmentation patterns (e.g., loss of H₂O or CH₃ groups) .

- X-ray Crystallography : For stereochemical confirmation, grow single crystals in ethanol/water mixtures and analyze using synchrotron radiation .

Q. What are the stability considerations for 4-Hydroxy-2,2,5-trimethylhexanal under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 4°C (neutral pH), 25°C (acidic/basic buffers), and 40°C. Monitor degradation via UV-Vis (λmax ≈ 270 nm for aldehyde) and HPLC.

- Key Findings : The compound is prone to aldol self-condensation above pH 7 and forms hydrates in aqueous acidic conditions. Stabilize with antioxidants (e.g., BHT) in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of 4-Hydroxy-2,2,5-trimethylhexanal in enzymatic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition states for aldolase-catalyzed reactions. Use B3LYP/6-31G(d) basis sets to model enzyme-substrate interactions, focusing on hydroxyl group activation .

- Molecular Dynamics (MD) : Simulate binding affinities with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways and oxidation sites .

Q. What strategies resolve contradictions in reported bioactivity data for 4-Hydroxy-2,2,5-trimethylhexanal?

- Methodology :

- Meta-Analysis : Compare studies using standardized assays (e.g., COX-2 inhibition in murine macrophages vs. human cell lines). Control for variables like solvent (DMSO vs. ethanol) and cell passage number .

- Orthogonal Validation : Confirm anti-inflammatory activity via ELISA (protein quantification) and qPCR (gene expression), alongside negative controls (e.g., siRNA knockdown) .

Q. How does 4-Hydroxy-2,2,5-trimethylhexanal interact with lipid membranes, and what are the implications for metabolic studies?

- Methodology :

- Lipidomics : Use LC-MS/MS to quantify hydroxyalkenal adducts (e.g., 4-HHE analogs) in model membranes. Compare membrane fluidity via fluorescence anisotropy with DPH probes .

- Metabolic Tracing : Incubate ¹³C-labeled compound with hepatocytes and track incorporation into lipid peroxidation byproducts (e.g., malondialdehyde) using isotopic ratio MS .

Q. What role does 4-Hydroxy-2,2,5-trimethylhexanal play in Maillard reaction pathways, and how can its intermediates be trapped?

- Methodology :

- Model Systems : React with glucose/lysine under controlled humidity (60–80%) and temperature (100–120°C). Identify intermediates (e.g., Schiff bases) via FTIR and UPLC-QTOF .

- Trapping Agents : Use o-phenylenediamine or 2,4-dinitrophenylhydrazine (DNPH) to stabilize reactive carbonyl intermediates for structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.